molecular formula C9H13O3P B14639359 Benzyl dimethyl phosphite CAS No. 56153-57-2

Benzyl dimethyl phosphite

Cat. No.: B14639359
CAS No.: 56153-57-2
M. Wt: 200.17 g/mol
InChI Key: UXKIQKIUNKKZTB-UHFFFAOYSA-N
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Description

Benzyl dimethyl phosphite is an organophosphorus compound with the molecular formula (C_9H_{13}O_3P). It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its high reactivity due to the presence of the phosphorus atom, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl dimethyl phosphite can be synthesized through the reaction of benzyl halides with dimethyl phosphite in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts, such as zinc(II) catalysts, has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzyl dimethyl phosphite undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl dimethyl phosphonate.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form phosphonic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound.

Major Products Formed:

    Oxidation: Benzyl dimethyl phosphonate.

    Substitution: Various phosphonate esters.

    Hydrolysis: Phosphonic acids.

Mechanism of Action

The mechanism of action of benzyl dimethyl phosphite involves the reactivity of the phosphorus atom. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic reactions to form carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

    Dimethyl phosphite: Similar in structure but lacks the benzyl group.

    Diethyl phosphite: Similar in structure but has ethyl groups instead of methyl groups.

    Benzyl diethyl phosphite: Similar in structure but has ethyl groups instead of methyl groups.

Uniqueness: Benzyl dimethyl phosphite is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The benzyl group can provide additional steric and electronic effects, making this compound a versatile reagent in organic synthesis .

Properties

CAS No.

56153-57-2

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

benzyl dimethyl phosphite

InChI

InChI=1S/C9H13O3P/c1-10-13(11-2)12-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

UXKIQKIUNKKZTB-UHFFFAOYSA-N

Canonical SMILES

COP(OC)OCC1=CC=CC=C1

Origin of Product

United States

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